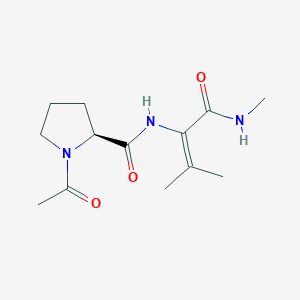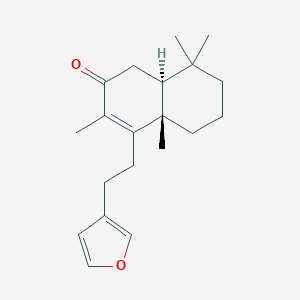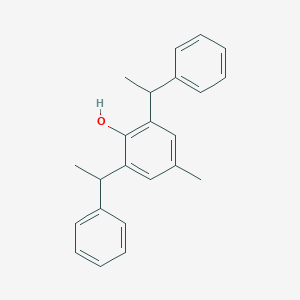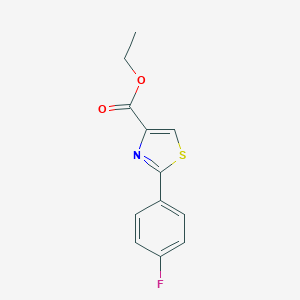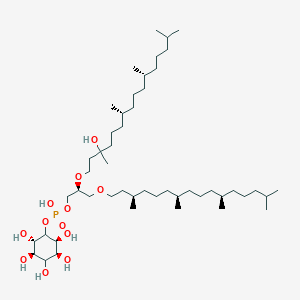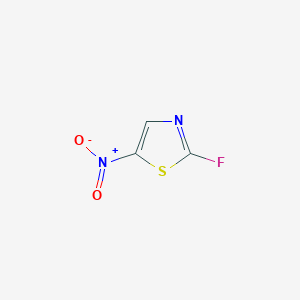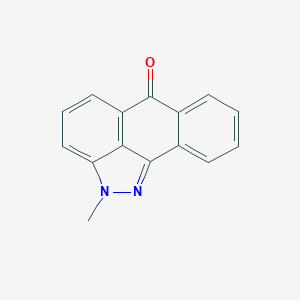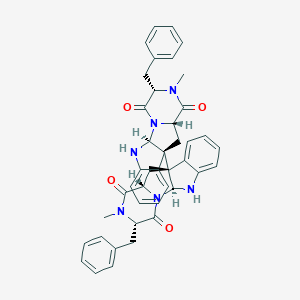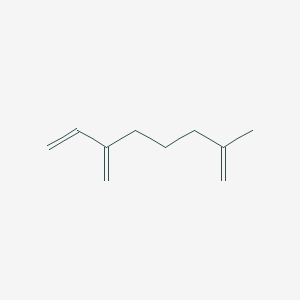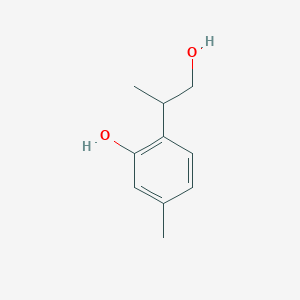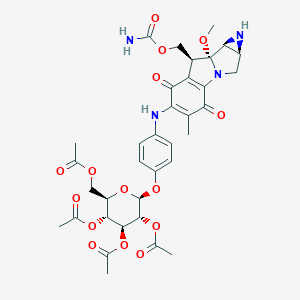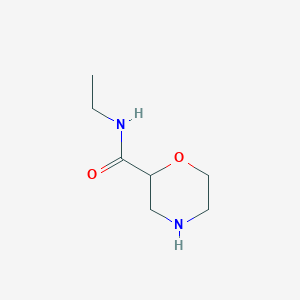
N-ethylmorpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethylmorpholine-2-carboxamide” is a chemical compound that belongs to the class of morpholine derivatives . Morpholine derivatives are known for their wide range of applications in the pharmaceutical industry .
Synthesis Analysis
The synthesis of N-ethylmorpholine compounds involves the replacement of the hydrogen of the amino group by an alkyl group in the morpholine scaffold . This process has been studied using calorimetric techniques and computational calculations .Molecular Structure Analysis
The morpholine moiety of N-ethylmorpholine-2-carboxamide has relevant structural characteristics, essentially with the type of hybridization (sp3) of the ring carbons and the inherent flexibility to the molecule . It presents both ether and amine functional groups in positions 1 and 4, respectively .Chemical Reactions Analysis
Most of the chemical reactions of morpholine involve the amine functional group, due to the common chemical inertness of the ethers . The energetic effect and the structural changes resulting from the substitution of the hydrogen of the amino group by an alkyl group in the morpholine scaffold have been analyzed .Physical And Chemical Properties Analysis
N-ethylmorpholine compounds are known for their energetic effects inherent to the replacement of the hydrogen of the amino group by an alkyl group in the morpholine scaffold . The standard molar enthalpies of formation, in the gaseous phase, at T = 298.15 K, of the two morpholine derivatives have been determined .Safety And Hazards
Orientations Futures
The future directions for N-ethylmorpholine-2-carboxamide could involve further exploration of its potential applications in the pharmaceutical industry. For instance, indole derivatives, which are structurally similar to morpholine derivatives, have been the focus of many researchers in the study of pharmaceutical compounds . It is hoped that morpholine scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
N-ethylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-7(10)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEKRXBVVJCDNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CNCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethylmorpholine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

